molecular formula C12H13NOS B13261637 n-(Furan-2-ylmethyl)-2-(methylthio)aniline

n-(Furan-2-ylmethyl)-2-(methylthio)aniline

Cat. No.: B13261637
M. Wt: 219.30 g/mol
InChI Key: PMXDZFIYKWBMAL-UHFFFAOYSA-N
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Description

n-(Furan-2-ylmethyl)-2-(methylthio)aniline, with the CAS number 1019586-05-0, is a chemical compound with the molecular formula C₁₂H₁₃NOS and a molecular weight of 219.30 g/mol . This aniline derivative is characterized by a furan-2-ylmethyl group and a (methylthio)aniline moiety, making it a building block of interest in medicinal and organic chemistry research. Compounds featuring furan and aniline substructures are frequently explored in drug discovery for their potential biological activities . For instance, structurally related N2,N4-disubstituted quinazoline-2,4-diamines have been investigated for their potent antileishmanial activity, demonstrating the value of such chemical frameworks in developing new therapeutic agents for parasitic diseases . Furthermore, the 1,3,4-oxadiazole core, another privileged scaffold in medicinal chemistry, is known to be a bioisostere for carboxylic and amide groups, which can enhance a compound's interaction with biological receptors . Researchers may utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems or in structure-activity relationship (SAR) studies aimed at developing new enzyme inhibitors or antiparasitic compounds . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methylsulfanylaniline

InChI

InChI=1S/C12H13NOS/c1-15-12-7-3-2-6-11(12)13-9-10-5-4-8-14-10/h2-8,13H,9H2,1H3

InChI Key

PMXDZFIYKWBMAL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NCC2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for N Furan 2 Ylmethyl 2 Methylthio Aniline and Analogues

The primary and most direct method for the synthesis of n-(Furan-2-ylmethyl)-2-(methylthio)aniline is through reductive amination. This widely used reaction involves the formation of an imine from an amine and an aldehyde, which is then reduced in situ to the corresponding amine.

2-(methylthio)aniline (B147308) + Furfural (B47365) → this compound

This transformation is typically carried out in a one-pot procedure. The reaction begins with the condensation of 2-(methylthio)aniline and furfural (furan-2-carbaldehyde) to form the intermediate Schiff base (an imine). Due to the relative instability of the imine, it is not isolated and is immediately reduced to the target secondary amine.

A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. The choice of reducing agent can be influenced by the specific substrates and desired reaction conditions.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent pH Condition Key Advantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol Neutral to Basic Cost-effective, readily available
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (B109758) (DCM), Dichloroethane (DCE) Acidic Milder, more selective for imines over other carbonyls

For the synthesis of this compound, a typical procedure would involve dissolving 2-(methylthio)aniline and a slight excess of furfural in a suitable solvent such as methanol or dichloromethane. A mild acid catalyst, like acetic acid, is often added to facilitate the formation of the imine. Subsequently, the reducing agent is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction is quenched, and the crude product is isolated through an extractive workup. The organic layer is then dried and concentrated under reduced pressure to yield the crude this compound.

Advanced Purification and Isolation Techniques for N Furan 2 Ylmethyl 2 Methylthio Aniline

Following the synthesis, the crude product will likely contain unreacted starting materials, by-products from side reactions, and residual reagents. Therefore, a robust purification strategy is essential to obtain the compound in high purity.

The initial purification involves a liquid-liquid extraction. The reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washed sequentially with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst, and then with brine to remove any remaining water-soluble impurities. The organic phase is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo.

Column Chromatography: This is the most common and effective method for purifying organic compounds on a laboratory scale. For n-(Furan-2-ylmethyl)-2-(methylthio)aniline, a silica gel stationary phase is typically used. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of ethyl acetate in a non-polar solvent like hexane is commonly employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally any highly polar by-products.

Table 2: Typical Parameters for Column Chromatography Purification

Parameter Description
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Detection Thin Layer Chromatography (TLC) with UV visualization

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or biological testing, HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized.

Normal-Phase HPLC: Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. This is similar in principle to column chromatography but offers much higher resolution.

Reversed-Phase HPLC: This is the more common HPLC technique. It employs a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. A buffer is often added to control the pH and improve peak shape.

If this compound is a solid at room temperature, recrystallization can be a highly effective final purification step to remove trace impurities and obtain a crystalline product. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The crude solid is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Table 3: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity
Ethanol 78 Polar
Isopropanol 82 Polar
Hexane 69 Non-polar
Ethyl Acetate 77 Medium

The selection of the appropriate solvent or solvent pair is determined empirically.

After purification, the identity and purity of the isolated this compound are confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight.

Infrared (IR) Spectroscopy: To identify the functional groups present.

Melting Point Analysis: To assess the purity of a solid sample.

These advanced purification and isolation techniques are crucial for obtaining this compound of the required purity for its intended application in research and development.

Advanced Spectroscopic Characterization and Structural Elucidation of N Furan 2 Ylmethyl 2 Methylthio Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of n-(Furan-2-ylmethyl)-2-(methylthio)aniline is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, including shielding and deshielding effects from adjacent functional groups.

The protons of the furan (B31954) ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The proton at position 5 of the furan ring (H-5') would likely be the most deshielded due to the adjacent oxygen atom. The protons at positions 3' and 4' (H-3' and H-4') would resonate at slightly lower chemical shifts.

The protons on the aniline (B41778) ring are anticipated to resonate in the range of 6.6 to 7.5 ppm. The substitution pattern will lead to a complex splitting pattern. The proton ortho to the amino group and meta to the methylthio group is expected to be the most upfield, while the proton ortho to the methylthio group and meta to the amino group would be further downfield.

A key diagnostic signal is the methylene (B1212753) bridge (-CH₂-), which is expected to appear as a singlet or a doublet if coupled to the N-H proton, likely in the range of 4.0 to 4.5 ppm. The N-H proton itself would likely present as a broad singlet, with its chemical shift being concentration-dependent. The methylthio group (-SCH₃) protons would give rise to a sharp singlet, typically in the upfield region around 2.3-2.5 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Furan H-5'~7.4Doublet
Furan H-3'~6.3Doublet
Furan H-4'~6.2Doublet of doublets
Aniline Ring Protons6.6 - 7.5Multiplet
-CH₂- (Methylene bridge)~4.3Singlet/Doublet
N-HVariable (broad)Singlet
-SCH₃~2.4Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound would reflect the electronic environment of each carbon atom.

The carbon atoms of the furan ring are expected to resonate between 105 and 155 ppm. The carbon atom C-2', bonded to the methylene group, and C-5', bonded to oxygen, would be the most downfield. The carbons of the aniline ring would appear in the aromatic region, typically between 110 and 150 ppm. The carbon atom attached to the nitrogen (C-1) and the carbon atom attached to the sulfur (C-2) would have distinct chemical shifts influenced by these heteroatoms.

The methylene carbon (-CH₂-) is expected in the aliphatic region, likely around 40-50 ppm. The methylthio carbon (-SCH₃) would be the most upfield signal, predicted to be in the range of 15-20 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Furan C-2'~155
Furan C-5'~142
Furan C-3'~110
Furan C-4'~107
Aniline C-1 (C-N)~148
Aniline C-2 (C-S)~125
Other Aniline Carbons110 - 135
-CH₂- (Methylene bridge)~45
-SCH₃~18

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the adjacent protons on the furan ring (H-3' with H-4') and on the aniline ring. A correlation between the N-H proton and the methylene (-CH₂-) protons would confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the methylene proton signal to the methylene carbon signal.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This would be instrumental in confirming the methylene and methyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

A prominent feature would be the N-H stretching vibration of the secondary amine, expected as a moderate to weak band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the furan and aniline rings would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The furan ring is also characterized by C-O-C stretching, which would appear in the 1000-1300 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-O-C Stretch (Furan)1000 - 1300
C-S Stretch600 - 800

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. For a molecule like this compound, certain vibrational modes would be more prominent in the Raman spectrum.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

The electronic absorption spectrum of this compound is characterized by contributions from its three main chromophoric units: the furan ring, the aniline moiety, and the methylthio group. The spectrum is expected to display complex absorption bands arising from π→π* and n→π* electronic transitions within these systems.

The furan ring typically exhibits a strong absorption band due to a π→π* transition. globalresearchonline.net For aniline, the electronic spectrum in the vapor phase shows two primary absorption bands, one with resolved vibronic structure peaking around 285 nm and a more intense band at approximately 230 nm, both attributed to π→π* transitions originating from the benzene (B151609) ring. researchgate.netresearchgate.net The presence of the methylthio (-SCH₃) group, an auxochrome, on the aniline ring is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the sulfur atom.

The covalent linkage of the furfuryl group to the aniline nitrogen atom further modifies the electronic environment. The resulting spectrum for this compound would therefore be a composite of these individual contributions, likely showing broad and intense absorption bands in the ultraviolet region. Studies on similar furan-aniline conjugates have demonstrated significant shifts in absorption maxima, indicating substantial electronic interaction between the furan and aniline subsystems. oup.com

Table 1: Typical UV-Vis Absorption Maxima (λmax) for Constituent Chromophores

Chromophore/Compound Absorption Maximum (λmax) Transition Type Reference
Furan ~200-220 nm π→π* globalresearchonline.net
Aniline ~230 nm, ~285 nm π→π* researchgate.netresearchgate.net
Thioanisole (B89551) (Methylphenyl sulfide) ~255 nm, ~280 nm π→π*
Furan-Aniline Conjugates Variable shifts π→π* oup.com

Note: The λmax values are approximate and can vary based on the solvent and specific molecular structure.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular mass of this compound and for elucidating its structure through fragmentation analysis. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways primarily involving the cleavage of the benzylic C-N bond, which is the weakest linkage in the molecular ion.

The analysis of related N-(2-furylmethyl)anilines has established two primary dissociation pathways for the molecular ion (M⁺•). researchgate.net

Direct C-N bond cleavage: This leads to the formation of a stable furfuryl cation ([C₅H₅O]⁺) at m/z 81 and its complementary aniline-derived radical cation ([M - C₅H₅O]⁺•).

Isomerization followed by fragmentation: The molecular ion can undergo rearrangement before fragmentation, which can also lead to the formation of the aforementioned ions. researchgate.net

For this compound, the molecular ion (M⁺•) is expected at m/z 219. The most prominent fragmentation pathway would be the cleavage of the bond between the methylene bridge and the nitrogen atom. This would result in two key fragment ions:

The furfuryl cation (C₅H₅O⁺) , which typically forms the base peak at m/z 81 .

The 2-(methylthio)aniline (B147308) radical cation (C₇H₈NS⁺•) at m/z 138 .

Further fragmentation of the 2-(methylthio)aniline cation could occur, for instance, through the loss of a methyl radical (•CH₃) to yield an ion at m/z 123.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formula Description
219 [M]⁺• [C₁₂H₁₃NOS]⁺• Molecular Ion
138 [M - C₅H₅O]⁺• [C₇H₈NS]⁺• Loss of the furfuryl group
81 [C₅H₅O]⁺ [C₅H₅O]⁺ Furfuryl cation (often the base peak)
123 [C₆H₅NS]⁺• [C₆H₅NS]⁺• Loss of a methyl radical from the m/z 138 fragment

This data is predicted based on established fragmentation patterns of similar compounds. researchgate.net

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound has not been reported, analysis of structurally related compounds provides significant insight into its likely solid-state conformation. Crystal structures of various molecules containing furan and aniline-like moieties reveal key structural parameters, such as the dihedral angles between the aromatic rings and the nature of intermolecular interactions. nih.govnih.govresearchgate.netresearchgate.net

In compounds containing both furan and another aromatic ring connected by a flexible linkage, the rings are typically not coplanar. The dihedral angle between the mean plane of the furan ring and the phenyl ring is expected to be significant, influenced by steric hindrance from the ortho-methylthio group and the methylene bridge. For instance, in N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the two furan rings are twisted relative to each other. researchgate.net Similarly, in other N-aryl furan derivatives, the dihedral angles between the furan and aryl rings vary, indicating conformational flexibility. nih.govresearchgate.net

The solid-state packing of this compound would likely be governed by weak intermolecular interactions. Given the presence of the N-H group, intermolecular N-H···π or N-H···O (furan oxygen) hydrogen bonds could be anticipated. Furthermore, π–π stacking interactions between adjacent furan and/or aniline rings are a common feature in the crystal packing of such aromatic compounds, contributing to the stability of the crystal lattice. nih.govnih.gov The sulfur atom of the methylthio group could also participate in weak C-H···S interactions. researchgate.net A definitive structural confirmation and detailed analysis of bond lengths, angles, and supramolecular architecture would require successful crystallization and single-crystal X-ray diffraction analysis of the target compound.

Table 3: Illustrative Dihedral Angles from Related Crystal Structures

Compound Rings Involved Dihedral Angle (°) Reference
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine Furan and Phenyl 7.51 nih.gov
N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide Furan and Phenyl 47.7 researchgate.net
N-[2-(5-methylfuran-2-yl)phenyl] derivative Furan and attached Phenyl 20.77 nih.gov

This table provides examples of the non-planar orientation of furan and phenyl rings in related molecules.

Computational and Theoretical Studies on N Furan 2 Ylmethyl 2 Methylthio Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. DFT calculations for n-(Furan-2-ylmethyl)-2-(methylthio)aniline allow for a detailed exploration of its fundamental properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This equilibrium geometry represents the most stable structure of the molecule. For a flexible molecule like this compound, which has several rotatable single bonds—specifically the C-N and C-C bonds of the methylene (B1212753) bridge—conformational analysis is essential. researchgate.net This analysis involves identifying various stable conformers (rotational isomers) and determining their relative energies.

DFT calculations can predict the existence of multiple stable conformations arising from the rotation around the single bonds connecting the aniline (B41778) and furan (B31954) moieties. researchgate.net The most stable conformer is identified by comparing the calculated total energies of all optimized geometries. The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule in its ground state.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical parameter outputs from a DFT geometry optimization. Actual values require specific calculations.

Parameter Description Typical Value Range
C-N Bond Length Bond between aniline nitrogen and methylene carbon 1.40 - 1.45 Å
C-S Bond Length Bond between aniline carbon and sulfur 1.75 - 1.80 Å
C-O Bond Length Bonds within the furan ring 1.36 - 1.43 Å
C-N-C Bond Angle Angle around the secondary amine nitrogen 115° - 125°
C-S-C Bond Angle Angle around the thioether sulfur 95° - 105°

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the normal modes of vibration, each associated with a specific frequency. materialsciencejournal.org The number of normal modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. openaccesspub.org

The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve the correlation with experimental data, the computed frequencies are typically scaled by an appropriate scaling factor. materialsciencejournal.orgasianpubs.org A detailed assignment of the calculated vibrational modes can be made by analyzing the potential energy distribution (PED), which describes the contribution of individual internal coordinates to each normal mode. nih.gov This allows for a precise interpretation of the experimental IR and Raman spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table shows expected frequency ranges for the functional groups in this compound based on general spectroscopic data.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3350 - 3450
Aromatic C-H (Aniline/Furan) Stretching 3000 - 3150
Aliphatic C-H (Methylene/Methyl) Stretching 2850 - 2980
C=C (Aromatic) Stretching 1450 - 1600
C-N Stretching 1250 - 1350
C-O (Furan) Stretching 1000 - 1250

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and interactions. DFT provides a robust framework for analyzing the distribution and energy of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and methylthio groups, while the LUMO may be distributed across the aromatic systems.

Table 3: Frontier Molecular Orbital Energies and Properties (Illustrative) This table provides an example of data obtained from a HOMO-LUMO analysis.

Parameter Description Illustrative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.50
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -0.80
Energy Gap (ΔE) E(LUMO) - E(HOMO) 4.70
Ionization Potential (I) -E(HOMO) 5.50

The distribution of electron density within a molecule can be quantified by calculating atomic charges. These charges indicate which atoms are electron-deficient (positive charge) or electron-rich (negative charge) and are crucial for understanding electrostatic interactions.

The Atomic Polar Tensor (APT) provides a more sophisticated description of charge distribution related to molecular vibrations. uzh.ch The APT describes how the molecular dipole moment changes with respect to the displacement of each atom. The trace of the APT is related to the charge on the atom, and these APT-derived charges can be used to predict the intensities of infrared absorptions. uzh.ch For this compound, analysis of atomic charges would likely show negative charges on the electronegative nitrogen, oxygen, and sulfur atoms, and positive charges on the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a localized basis of bonding, lone pair, and antibonding orbitals. materialsciencejournal.org This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. nih.gov

Table 4: Significant NBO Donor-Acceptor Interactions (Illustrative) This table exemplifies the output of an NBO analysis, showing key intramolecular interactions.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
n(N) π*(C-C) of Aniline Ring ~5-10 Lone Pair -> Antibonding π
n(O) π*(C-C) of Furan Ring ~15-25 Lone Pair -> Antibonding π
n(S) π*(C-C) of Aniline Ring ~3-8 Lone Pair -> Antibonding π
π(C=C) of Aniline π*(C=C) of Aniline ~15-20 π -> π* Conjugation

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the electron density surface.

For this compound, the MEP map is expected to reveal distinct regions of positive and negative potential. The nitrogen atom of the secondary amine and the oxygen atom of the furan ring are anticipated to be the most electron-rich areas, characterized by a negative electrostatic potential (typically colored in shades of red and yellow). These regions represent the nucleophilic centers of the molecule, susceptible to attack by electrophiles.

The sulfur atom in the methylthio group, with its lone pairs of electrons, will also contribute to the nucleophilicity of the aromatic ring, while the methyl group itself is largely electronically neutral. The interplay of these functional groups dictates the precise locations and intensities of the electrophilic and nucleophilic sites, guiding the molecule's interaction with other chemical species.

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation with Experimental Results

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical predictions can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated. The protons on the furan and aniline rings are expected to resonate in the aromatic region of the 1H NMR spectrum. The methylene bridge protons and the methyl protons of the thioether group will appear in the upfield region. For a similar compound, (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, the methylene protons (-CH2) showed a signal at 4.88 ppm. mdpi.com The carbon atoms of the aromatic rings will have distinct signals in the 13C NMR spectrum, with their chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed to identify the characteristic vibrational frequencies. Key expected vibrational modes for this compound include N-H stretching of the secondary amine, C-H stretching of the aromatic and furan rings, C-N stretching, and C-S stretching of the thioether. In a related furan-containing compound, characteristic IR bands were observed for Ar-CH stretching at 3055 cm-1 and furan ring vibrations at 734 cm-1. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The molecule is expected to exhibit absorptions in the UV region due to π→π* transitions within the furan and aniline rings. The presence of the methylthio group, a known auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima.

Spectroscopic TechniquePredicted FeatureComparative Experimental Value (Similar Compound)
1H NMRMethylene (-CH2-) protons4.88 ppm for (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine mdpi.com
IRAromatic C-H stretch3055 cm-1 for (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine mdpi.com
IRFuran ring vibration734 cm-1 for (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine mdpi.com
UV-Visπ→π* transitionsλmax at 295 nm for (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine mdpi.com

Computational Insights into Reactivity Descriptors (e.g., Ionization Energy, Molecular Hardness, Electrophilicity Index, Fukui Functions)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability.

Ionization Energy (I) and Electron Affinity (A): Ionization energy (I ≈ -EHOMO) is the energy required to remove an electron, while electron affinity (A ≈ -ELUMO) is the energy released upon gaining an electron. A lower ionization energy indicates a better electron-donating ability.

Molecular Hardness (η) and Softness (S): Molecular hardness (η = (I-A)/2) is a measure of resistance to change in electron distribution. A smaller energy gap between HOMO and LUMO corresponds to lower hardness and higher reactivity. Molecular softness (S = 1/η) is the reciprocal of hardness.

Electrophilicity Index (ω): The electrophilicity index (ω = μ2/2η, where μ is the electronic chemical potential, μ = -(I+A)/2) quantifies the ability of a molecule to accept electrons.

Fukui Functions: Fukui functions identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. These are calculated from the changes in electron density upon the addition or removal of an electron. For this compound, the Fukui functions would likely indicate that the nitrogen atom and specific carbons on the furan and aniline rings are the most susceptible to electrophilic attack.

Reactivity DescriptorDefinitionPredicted Trend for this compound
Ionization Energy (I)Energy to remove an electronRelatively low due to electron-rich aromatic systems
Molecular Hardness (η)Resistance to change in electron distributionModerate, indicating good reactivity
Electrophilicity Index (ω)Ability to accept electronsModerate, can act as both an electron donor and acceptor
Fukui Function (f-)Indicator of sites for electrophilic attackHigh values on the N atom and certain ring carbons

These computational insights collectively provide a detailed understanding of the chemical nature of this compound, guiding further experimental studies and applications.

Chemical Transformations and Derivative Synthesis of N Furan 2 Ylmethyl 2 Methylthio Aniline

Modifications of the Furan (B31954) Ring System

The furan ring in n-(Furan-2-ylmethyl)-2-(methylthio)aniline is an electron-rich aromatic system that can undergo various chemical modifications, most notably electrophilic aromatic substitution and cycloaddition reactions. These reactions provide a means to further functionalize the molecule and construct more complex structures.

The furan ring is highly activated towards electrophilic aromatic substitution, often reacting under milder conditions than benzene (B151609). byjus.comyoutube.com Substitution typically occurs at the C5 position (the position adjacent to the oxygen and opposite the methylene (B1212753) bridge) due to the directing effect of the oxygen atom and the existing substituent at the C2 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. masterorganicchemistry.com

However, the acidic conditions often employed in these reactions can lead to polymerization or ring-opening of the furan ring. libretexts.org Therefore, mild reaction conditions are crucial for achieving successful substitution. The aniline (B41778) moiety, particularly the secondary amine, can also be sensitive to the strong electrophiles and acidic conditions used in some of these reactions, potentially leading to side reactions on the aniline ring as well. byjus.com

The table below outlines potential products from electrophilic aromatic substitution on the furan ring of this compound.

ReactionReagentMajor Product
NitrationHNO₃/Acetic Anhydriden-((5-Nitro-furan-2-yl)methyl)-2-(methylthio)aniline
BrominationNBS in THFn-((5-Bromo-furan-2-yl)methyl)-2-(methylthio)aniline
Friedel-Crafts AcylationAcetyl chloride/SnCl₄1-(5-(((2-(Methylthio)phenyl)amino)methyl)furan-2-yl)ethan-1-one

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govrsc.org This reaction allows for the construction of oxabicycloheptene derivatives, which are valuable intermediates in organic synthesis. The reactivity of the furan ring as a diene is influenced by the substituents on the ring.

In the case of this compound, the furan ring can react with a variety of dienophiles, such as maleimides, maleic anhydride, and acetylenic esters. tudelft.nlmdpi.com The reaction typically proceeds under thermal conditions and can exhibit stereoselectivity, often favoring the formation of the endo adduct under kinetic control. The reversibility of the Diels-Alder reaction with furan derivatives is a key characteristic, with the retro-Diels-Alder reaction occurring at higher temperatures.

The following table presents potential Diels-Alder adducts from the reaction of this compound with various dienophiles.

DienophileProduct Type
N-PhenylmaleimideOxabicycloheptene dicarboximide
Maleic anhydrideOxabicycloheptene dicarboxylic anhydride
Dimethyl acetylenedicarboxylateOxabicycloheptadiene dicarboxylate

Transformations of the Methylthio Group

The sulfur atom of the methylthio group in this compound is susceptible to a range of chemical modifications, most notably oxidation and alkylation. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule.

The oxidation of the methylthio group introduces oxygen atoms to the sulfur, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. The selective synthesis of either the sulfoxide or the sulfone can be achieved by carefully controlling the reaction conditions and the choice of oxidizing agent.

Sulfoxide Synthesis: The selective oxidation to the sulfoxide, n-(Furan-2-ylmethyl)-2-(methylsulfinyl)aniline, requires mild oxidizing conditions to prevent over-oxidation to the sulfone. A common and effective method for this transformation is the use of one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures. Another approach involves the use of hydrogen peroxide in the presence of a catalyst. For instance, in related thioanisole (B89551) derivatives, selective oxidation to the sulfoxide has been achieved using hydrogen peroxide with catalysts like manganese complexes.

Sulfone Synthesis: Further oxidation of the methylthio group or the intermediate sulfoxide yields the corresponding sulfone, n-(Furan-2-ylmethyl)-2-(methylsulfonyl)aniline. This transformation typically requires harsher reaction conditions or a stoichiometric excess of the oxidizing agent. A widely used method is the treatment of the sulfide (B99878) with an excess of hydrogen peroxide in a solvent such as acetic acid. The reaction of thioanisole with hydrogen peroxide in the presence of acetic acid and a solid acid catalyst like Amberlyst 15 has been shown to effectively produce the corresponding sulfone. nih.gov

The following table summarizes the typical reagents and conditions for the oxidation of the methylthio group.

ProductReagent(s)SolventTemperature
Sulfoxidem-CPBA (1 equiv.)Dichloromethane0 °C to room temp.
SulfoxideH₂O₂ / CatalystVariousRoom temperature
SulfoneH₂O₂ (excess)Acetic AcidElevated temperature

This table presents plausible reaction conditions based on the oxidation of similar aryl methyl sulfides.

The sulfur atom in the methylthio group can act as a nucleophile and undergo alkylation to form a sulfonium (B1226848) salt. This reaction typically involves the treatment of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) in an inert solvent.

The resulting sulfonium salt, 2-((furan-2-ylmethyl)amino)phenylsulfonium iodide (when using methyl iodide), is a charged species with altered solubility and reactivity compared to the parent compound. The general reaction for the S-alkylation of thiols and thioethers with alkyl halides is a well-established synthetic method. derpharmachemica.commdpi.comresearchgate.net

A representative reaction for the S-alkylation is depicted below:

This compound + CH₃I → 2-((Furan-2-ylmethyl)amino)phenylsulfonium iodide

The reaction progress can be monitored by the precipitation of the sulfonium salt from the reaction mixture.

Alkylating AgentProduct
Methyl Iodide2-((Furan-2-ylmethyl)amino)phenylsulfonium iodide
Ethyl Bromide2-((Furan-2-ylmethyl)amino)phenyl(methyl)sulfonium bromide

This table illustrates the expected products from the S-alkylation with common alkylating agents.

Synthesis of Complex Heterocyclic Systems Incorporating the Core Structure

The core structure of this compound is a valuable precursor for the synthesis of more complex heterocyclic systems, particularly those containing a phenothiazine-like framework. Phenothiazines are a class of tricyclic compounds with significant applications in medicinal chemistry. jmedchem.comijrap.net

The synthesis of a furan-annulated phenothiazine (B1677639) derivative from this compound can be envisioned through an intramolecular cyclization reaction. While direct cyclization of such a substrate has not been explicitly reported, analogous transformations suggest a plausible synthetic route. One potential strategy involves an intramolecular nucleophilic aromatic substitution (SNA_r) reaction. This could be facilitated by the activation of the aromatic ring of the aniline moiety or the furan ring.

A hypothetical synthetic pathway could involve the oxidation of the methylthio group to a better leaving group, such as a sulfoxide or sulfone, followed by a base-mediated intramolecular cyclization. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that could potentially be applied in this context. derpharmachemica.commdpi.comnih.gov In a Smiles rearrangement, a suitable nucleophile displaces an activated aryl group that is part of the same molecule.

For instance, conversion of the methylthio group to a methylsulfonyl group would activate the ortho position for nucleophilic attack by the nitrogen of the secondary amine, leading to the formation of a six-membered ring and expulsion of the methylsulfonyl group. However, such a reaction would require specific activation of the aromatic ring to which the sulfonyl group is attached.

A more direct approach for the synthesis of phenothiazine-type structures often involves the reaction of a diphenylamine (B1679370) derivative with sulfur. wikipedia.org In the case of this compound, a related strategy could potentially be employed, although it would likely involve significant modification of the starting material.

Given the structural components, a plausible synthetic target would be a derivative of furo[3,2-b]phenothiazine. The synthesis would likely proceed through a multi-step sequence, with the intramolecular cyclization being the key ring-forming step.

Starting MaterialPotential Reaction TypeTarget Heterocyclic System
This compound derivativeIntramolecular S_NAr / Smiles RearrangementFuro[3,2-b]phenothiazine derivative

This table outlines a potential synthetic strategy for the construction of a complex heterocyclic system.

Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl 2 Methylthio Aniline Derivatives

Analysis of Structural Features Dictating Molecular Interactions

The aniline (B41778) nitrogen provides a crucial hydrogen bond donor site, while the furan's oxygen atom can act as a hydrogen bond acceptor. nih.gov The aromatic nature of both the furan (B31954) and aniline rings allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor binding pocket. Furthermore, the methylthio group and the methylene (B1212753) bridge contribute to the molecule's lipophilicity, facilitating hydrophobic interactions. Elucidating these structure-activity relationships is essential for understanding the binding modes of these derivatives. nih.gov

Influence of the Furan Moiety on Intermolecular Recognition

The furan moiety is a significant contributor to the molecular recognition profile of these derivatives. Its electron-rich, aromatic character enables it to engage in various electronic interactions with biological targets. ijabbr.com The oxygen atom within the furan ring is a key feature, capable of forming weak hydrogen bonds with suitable donor groups in a receptor. nih.gov

Role of the 2-(Methylthio)aniline (B147308) Scaffold in Ligand-Receptor Association

The 2-(methylthio)aniline scaffold forms the core of the molecule and provides a critical anchor for ligand-receptor association. The primary amine of the aniline group serves as a potent hydrogen bond donor, a fundamental interaction for anchoring the ligand within a binding site. The phenyl ring itself offers a platform for hydrophobic and π-π stacking interactions.

The strategic placement of the methylthio (-SMe) group at the ortho position is particularly significant. This group influences the electronic properties and conformation of the aniline ring. Its size and lipophilicity contribute to van der Waals and hydrophobic interactions, potentially occupying a specific sub-pocket within the receptor. Furthermore, the sulfur atom, with its lone pairs of electrons, can participate in non-classical interactions. The presence of the methylthio group can also modulate the pKa of the aniline nitrogen, thereby affecting its ionization state and hydrogen bonding capacity at physiological pH. Schiff bases derived from 2-(methylthio)aniline have been noted for their chelating abilities and structural importance in coordination chemistry, highlighting the scaffold's capacity for specific molecular arrangements. researchgate.netsemanticscholar.org

Conformational Flexibility and its Impact on Binding Site Accommodation

Conformational flexibility is a defining characteristic of n-(Furan-2-ylmethyl)-2-(methylthio)aniline derivatives, arising from the rotational freedom around the single bonds of the methylene linker. This flexibility allows the molecule to adopt a wide range of spatial arrangements, which is crucial for accommodating the specific topology of a receptor's binding site. The ability to transition between different conformations enables an induced-fit mechanism, where the ligand adapts its shape to maximize favorable interactions with the receptor, leading to a more stable ligand-receptor complex.

Theoretical and experimental studies on structurally similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown the existence of multiple stable conformations in solution. researchgate.net The energetic landscape of these conformations is influenced by factors like solvent polarity and intramolecular interactions. nih.gov The relative orientation of the furan and aniline rings is determined by the torsion angles around the CH₂-NH and Ph-NH bonds. This dynamic behavior means the molecule is not a rigid entity but rather a collection of interconverting conformers, one or more of which may be the bioactive conformation responsible for the observed biological effect.

Systematic Investigation of Substituent Effects on Molecular Recognition Profiles

A systematic investigation into the effects of substituents on both the furan and aniline rings is essential for optimizing the molecular recognition profile of this class of compounds. By methodically altering the electronic and steric properties of the scaffold, a detailed structure-activity relationship can be developed. ijabbr.com

Modifications can be targeted to probe specific interactions. For example, adding electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -CH₃) to the aromatic rings can modulate the strength of π-π stacking and hydrogen bonding interactions. Introducing halogens (e.g., -F, -Cl, -Br) can introduce new halogen bonding interactions and alter the lipophilicity.

The following table outlines a hypothetical investigation of substituent effects on binding affinity, providing a framework for rational drug design.

Compound IDR1 (Furan Position 5)R2 (Aniline Position 4)R3 (Aniline Position 5)Rationale for SubstitutionPredicted Impact on Binding Affinity
1 (Parent)-H-H-HBaseline compoundReference
2-NO₂-H-HIntroduce a strong electron-withdrawing group and H-bond acceptor on the furan ring.Potentially increased affinity due to new H-bond interactions.
3-CH₃-H-HAdd a small lipophilic, electron-donating group to probe a hydrophobic pocket.May increase affinity if a hydrophobic pocket is present.
4-H-Cl-HIntroduce a halogen to explore halogen bonding and increase lipophilicity.Variable; could increase affinity through halogen bonding or decrease due to steric clash.
5-H-H-OCH₃Add an electron-donating and H-bond accepting group on the aniline ring.May increase affinity via H-bonding or favorable electronic effects.
6-Br-F-HCombine bulky halogen on furan with a small, electronegative halogen on aniline.Potentially high affinity if both halogen bonds and hydrophobic interactions are favorable.
7-H-H-CF₃Introduce a strong electron-withdrawing and lipophilic group on the aniline ring.May increase affinity through enhanced hydrophobic interactions.

This systematic approach, combining targeted synthesis with biological evaluation, allows for the mapping of the chemical space around the this compound scaffold, guiding the development of derivatives with enhanced potency and selectivity. researchgate.net

Applications in Advanced Organic Synthesis

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

While direct applications of n-(Furan-2-ylmethyl)-2-(methylthio)aniline as a chiral auxiliary are not extensively documented, its structure presents a promising scaffold for the development of novel chiral ligands. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attaching to a substrate to direct the stereochemical outcome of a reaction. nih.gov The core structure of the molecule contains both nitrogen and sulfur atoms, which are excellent coordinating atoms for transition metals used in catalysis.

For the compound to function as a chiral auxiliary or ligand, it would need to be synthesized in an enantiomerically pure form. This could be achieved by introducing a chiral center, for instance, by modifying the methylene (B1212753) bridge connecting the furan (B31954) and aniline (B41778) rings. Once a chiral version is obtained, it could be explored in a variety of metal-catalyzed asymmetric reactions, such as:

Asymmetric Cycloadditions: The furan moiety itself can participate in cycloaddition reactions, and a chiral ligand could influence the facial selectivity of these transformations. nih.gov

Cross-Coupling Reactions: Chiral ligands containing both nitrogen and sulfur donors are known to be effective in various asymmetric cross-coupling reactions, and this scaffold could be adapted for such purposes.

The development of such ligands from this scaffold could lead to new catalytic systems with unique reactivity and selectivity profiles.

Building Blocks for the Construction of More Complex Heterocyclic Scaffolds

The furan nucleus is a well-established building block for synthesizing a wide array of more complex heterocyclic compounds due to its reactivity in cycloadditions and electrophilic substitutions. derpharmachemica.comorganic-chemistry.org The presence of the aniline and methylthio groups on the this compound molecule provides additional reactive sites for further chemical transformations, making it a valuable intermediate for constructing polyfunctionalized heterocyclic systems.

For example, the furan ring can act as a diene in Diels-Alder reactions to construct bicyclic ethers. Subsequent modifications of the aniline nitrogen or the methylthio group could then be performed to build intricate molecular architectures. The inherent reactivity of the furan, aniline, and thioether functionalities allows for a modular approach to synthesizing diverse libraries of complex molecules.

Role as Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov The structural components of this compound—namely a furan, an amine, and a thiol (in the form of methylthio-aniline)—are ideal participants in certain MCRs.

A notable example is the Furan-Thiol-Amine (FuTine) multicomponent reaction. researchgate.netnih.gov This reaction combines a furan, a thiol, and an amine under mild, often physiological, conditions to generate stable pyrrole (B145914) heterocycles. researchgate.net In this context, the components that constitute this compound can be seen as precursors that react in a one-pot synthesis. The reaction is compatible with a variety of functional groups, including acids, alcohols, and esters, highlighting its versatility. researchgate.netnih.gov The ability to rapidly generate complex pyrrole structures makes this chemistry highly valuable in medicinal chemistry and materials science.

The table below illustrates the scope of the FuTine reaction with various amines, demonstrating its broad applicability for generating diverse heterocyclic structures.

Amine ComponentFuran ComponentThiol ComponentProduct Yield
Aniline2-FuraldehydeCysteineGood
GlycineFurfuryl alcoholGlutathioneModerate-Good
Lysine2-Furylalanine2-MercaptoethanolGood
1,3-Bis(aminomethyl)benzene2-FuraldehydeCysteineGood

This table is illustrative of the general FuTine MCR scope as described in the literature and demonstrates the types of components that could be involved. researchgate.netnih.gov

Precursors for Polymer Chemistry and Material Science Applications

Both aniline and furan derivatives are important monomers in the field of polymer chemistry. Polyaniline is a well-known conducting polymer, while furan-based polymers are gaining attention as sustainable materials derived from renewable biomass. nih.govkuleuven.benih.gov

The compound this compound possesses both of these key moieties, positioning it as a potential precursor for novel functional polymers.

Conducting Polymers: The aniline portion of the molecule can undergo oxidative polymerization to form a polyaniline-type backbone. The furan and methylthio groups would act as substituents, potentially modifying the polymer's solubility, processability, and electronic properties. Copolymers of furan and aniline have been synthesized, and their electrical conductivity increases with higher aniline content. nih.gov

Renewable Polymers: The furan ring can be utilized to create polymers from renewable resources. For instance, monomers like 2,5-diformylfuran are used to produce bio-based polymers. kuleuven.be The furan ring in this compound could potentially be involved in polymerization reactions, such as ring-opening polymerization or Diels-Alder polymerization, to create novel materials.

The properties of polymers derived from furan and aniline can be tuned based on the polymerization conditions and monomer structure, offering a pathway to advanced materials with tailored characteristics. nih.govnih.gov

Contributions to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembly of molecules into well-defined, ordered structures is a key aspect of this field.

The structure of this compound is well-suited for participating in supramolecular assembly. nih.govresearchgate.net

π-π Stacking: Both the furan and the aniline rings are aromatic and can engage in π-π stacking interactions, which can drive the formation of columnar or layered structures.

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen and the oxygen atom of the furan ring can act as acceptors. These interactions can lead to the formation of predictable assemblies, such as the tetramer and octamer synthons observed in aniline-phenol cocrystals. nih.gov

The chemical oxidative polymerization of aniline itself is considered an in-situ self-assembly process that leads to various supramolecular structures like nanoparticles, nanofibers, and nanotubes. researchgate.net The presence of the bulky and flexible furan-2-ylmethyl group could influence the self-assembly behavior of aniline oligomers derived from this molecule, potentially leading to novel morphologies and materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Furan-2-ylmethyl)-2-(methylthio)aniline, and how do reaction conditions influence yield?

  • Methodology : Reductive amination is a common approach for synthesizing N-alkylated aniline derivatives. For example, Pd/NiO-catalyzed reductive amination of aldehydes with anilines under hydrogen atmosphere (25°C, 10 hours) achieves high yields (~95%) for structurally similar compounds like N-(furan-2-ylmethyl)aniline . Adapting this method, 2-(methylthio)aniline could replace aniline as the starting material. Key parameters include catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice, and hydrogen pressure optimization. Post-synthesis purification via filtration and evaporation is typical .

Q. How can NMR spectroscopy validate the structure of this compound?

  • Methodology : Use ¹H NMR (400 MHz, CDCl₃) to identify characteristic peaks:

  • Furan protons : δ 6.3–7.4 ppm (multiplet for furan-2-ylmethyl).
  • Methylthio group : δ 2.4–2.5 ppm (singlet for SCH₃).
  • Aromatic protons : δ 6.5–7.2 ppm (substituted aniline ring).
    Compare with reference spectra of analogs like N-(furan-2-ylmethyl)-3,4-dimethylaniline (δ 2.2 ppm for CH₃ groups) and 4-(methylthio)aniline (δ 2.4 ppm for SCH₃) .

Advanced Research Questions

Q. How does the methylthio substituent affect the electronic properties and reactivity of this compound?

  • Methodology : The electron-donating SCH₃ group alters the electron density of the aniline ring, impacting catalytic or photophysical behavior. For example, in graphene quantum dots functionalized with 4-(methylthio)aniline, the SCH₃ group enhances nitrogen content and modulates electronic transitions . Conduct DFT calculations to map electron distribution or use UV-Vis spectroscopy to compare absorption maxima with non-thio analogs.

Q. What strategies resolve contradictions in catalytic efficiency for reductive amination of thio-substituted anilines?

  • Contradiction : While Pd/NiO achieves high yields for simple anilines , steric/electronic effects from the SCH₃ group may reduce reactivity.
  • Resolution : Test alternative catalysts (e.g., Co(I)–NHC complexes ) or additives (e.g., acid co-catalysts) to enhance substrate activation. Compare turnover numbers (TONs) and reaction kinetics under varying conditions.

Q. Can this compound serve as a precursor for heterocyclic compounds like quinoxalines?

  • Methodology : The methylthio group can act as a leaving group in nucleophilic substitution. For example, 2-chloro-3-(methylthio)quinoxaline derivatives are synthesized via reductive cyclization of N-(1-(methylthio)-2-nitrovinyl)aniline . Adapt this route by introducing the furan-2-ylmethyl moiety during cyclization. Monitor reaction progress via LC-MS and isolate products using column chromatography.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.